molecular formula C10H9N5 B8610573 4-Hydrazino-1-phthalazin-acetonitrile

4-Hydrazino-1-phthalazin-acetonitrile

Cat. No.: B8610573
M. Wt: 199.21 g/mol
InChI Key: NYXKBYQZGMXXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazino-1-phthalazin-acetonitrile is a heterocyclic compound featuring a phthalazine core substituted with a hydrazino group at the 4-position and an acetonitrile moiety at the 1-position. Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.23 g/mol.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(4-hydrazinylphthalazin-1-yl)acetonitrile

InChI

InChI=1S/C10H9N5/c11-6-5-9-7-3-1-2-4-8(7)10(13-12)15-14-9/h1-4H,5,12H2,(H,13,15)

InChI Key

NYXKBYQZGMXXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Hydrazino-1-phthalazin-acetonitrile with three structurally related compounds:

Property This compound 4-(trans-4-Pentylcyclohexyl)benzonitrile 4-Amino-1-phthalazin-acetonitrile (Hypothetical) 1-Phthalazin-acetonitrile (Hypothetical)
Molecular Formula C₁₁H₉N₅ C₁₈H₂₅N C₁₀H₇N₅ C₁₀H₆N₂
Molecular Weight (g/mol) 211.23 255.4 197.19 154.17
Key Functional Groups Hydrazino, acetonitrile Benzonitrile, cyclohexyl Amino, acetonitrile Acetonitrile
Polarity High (due to -NH-NH₂ and -CN) Moderate (non-polar cyclohexyl dominates) Moderate (polar -NH₂ and -CN) Low (only -CN)
Expected Solubility Soluble in polar solvents (e.g., DMSO) Soluble in organic solvents (e.g., chloroform) Partially soluble in water and ethanol Insoluble in water
Key Observations:
  • Hydrazino vs. Amino Substitution: The hydrazino group in this compound enhances nucleophilicity compared to the amino group in 4-Amino-1-phthalazin-acetonitrile, making it more reactive in condensation or cyclization reactions .
  • Cyclohexyl vs. Phthalazine Core : 4-(trans-4-Pentylcyclohexyl)benzonitrile (CAS 61204-01-1) lacks a heterocyclic backbone, resulting in lower polarity and distinct applications (e.g., liquid crystal materials) compared to phthalazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.